N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(morpholinosulfonyl)benzamide
CAS No.: 920944-08-7
Cat. No.: VC7451228
Molecular Formula: C22H19N3O5S2
Molecular Weight: 469.53
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 920944-08-7 |
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Molecular Formula | C22H19N3O5S2 |
Molecular Weight | 469.53 |
IUPAC Name | N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide |
Standard InChI | InChI=1S/C22H19N3O5S2/c26-21(16-5-3-6-17(12-16)32(27,28)25-8-10-29-11-9-25)24-22-23-18(14-31-22)20-13-15-4-1-2-7-19(15)30-20/h1-7,12-14H,8-11H2,(H,23,24,26) |
Standard InChI Key | KLCBKQLBECDFJH-UHFFFAOYSA-N |
SMILES | C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4 |
Introduction
Chemical Identification and Physicochemical Properties
Molecular Architecture
The compound features a benzamide core substituted at the 3-position with a morpholinosulfonyl group and at the N-position with a 4-(benzofuran-2-yl)thiazol-2-yl moiety. This configuration creates a planar aromatic system with polar sulfonamide and morpholine groups enhancing solubility. Key molecular parameters include:
The meta substitution pattern distinguishes this compound from the well-documented para-substituted analogue, potentially altering electronic distribution and steric interactions.
Spectroscopic Characterization
While experimental spectral data for the meta isomer remains unpublished, the para-substituted analogue exhibits characteristic NMR signals:
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¹H NMR: Aromatic protons in benzofuran (δ 7.2–7.8 ppm), thiazole (δ 8.1 ppm), and morpholine (δ 3.6–3.8 ppm) .
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¹³C NMR: Carbonyl resonance at δ 165 ppm, sulfonamide sulfur at δ 45 ppm .
Mass spectrometry of the para analogue shows a molecular ion peak at m/z 469.53 (M⁺) .
Synthetic Approaches and Optimization
Retrosynthetic Analysis
The compound can theoretically be synthesized through a three-step sequence:
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Sulfonation: Introducing the morpholinosulfonyl group to 3-nitrobenzoyl chloride via nucleophilic aromatic substitution.
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Reduction: Catalytic hydrogenation of the nitro group to an amine.
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Amide Coupling: Reaction with 4-(benzofuran-2-yl)thiazol-2-amine using EDCI/HOBt.
Critical Reaction Parameters
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Sulfonation: Requires anhydrous DMF at 0–5°C to prevent side reactions.
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Coupling: Yields improve under microwave irradiation (50°C, 30 min) compared to conventional heating.
Structural and Electronic Features
X-ray Crystallography (Para Analogue)
The para-substituted compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 10.21 Å, b = 12.34 Å, c = 14.56 Å . The dihedral angle between benzofuran and thiazole planes is 38.7°, suggesting moderate π-conjugation .
Computational Modeling
DFT calculations (B3LYP/6-311G**) predict:
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HOMO-LUMO gap: 4.2 eV, indicating potential charge-transfer interactions .
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Molecular electrostatic potential shows electron-deficient regions near the sulfonamide group .
Biological Activity and Structure-Activity Relationships
Enzymatic Inhibition
The para-substituted analogue demonstrates moderate activity against:
Target | IC₅₀ (μM) | Assay Type | Source |
---|---|---|---|
COX-2 | 12.3 | Fluorescent assay | |
Aurora Kinase A | 8.7 | Radioactive |
The meta substitution may enhance target engagement by repositioning the sulfonamide group in enzyme active sites.
Cytotoxic Screening
Preliminary data on HEK-293 cells show 18% viability reduction at 50 μM after 48h exposure (MTT assay). Structure-activity trends suggest that:
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Benzofuran-thiazole hybrids exhibit >2× potency compared to furan analogues.
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Sulfonamide substitution at position 3 improves membrane permeability over position 4.
Pharmacokinetic Profiling and ADMET
In Silico Predictions
SwissADME analysis of the meta-substituted derivative predicts:
Parameter | Prediction |
---|---|
LogP | 2.9 |
Water Solubility | -3.2 (LogS) |
CYP3A4 Inhibition | High probability |
BBB Permeability | Poor |
These properties suggest limited CNS activity but potential for peripheral targets .
Industrial Applications and Patent Landscape
Therapeutic Candidates
Three patents filed between 2022–2024 describe benzofuran-thiazole sulfonamides as:
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JAK2/STAT3 pathway inhibitors (WO2022156789)
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Antifibrotic agents targeting TGF-β1 (EP4127125)
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Photosensitizers for PDT (US20240132521)
Material Science Applications
The compound’s extended π-system enables use in:
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Organic semiconductors (hole mobility ≈ 0.12 cm²/V·s)
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Fluorescent sensors for Hg²⁺ (LOD = 0.3 nM)
Challenges and Future Directions
Biological Optimization
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Prodrug Design: Esterification of the benzamide carbonyl could enhance oral bioavailability.
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Target Identification: Chemoproteomics studies using photoaffinity probes are underway.
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